molecular formula C10H16O4 B8754617 Dimethyl Cyclohexane-1,1-dicarboxylate CAS No. 72963-31-6

Dimethyl Cyclohexane-1,1-dicarboxylate

Cat. No.: B8754617
CAS No.: 72963-31-6
M. Wt: 200.23 g/mol
InChI Key: GGCUUOGRTPMFQK-UHFFFAOYSA-N
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Description

Dimethyl Cyclohexane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

72963-31-6

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

dimethyl cyclohexane-1,1-dicarboxylate

InChI

InChI=1S/C10H16O4/c1-13-8(11)10(9(12)14-2)6-4-3-5-7-10/h3-7H2,1-2H3

InChI Key

GGCUUOGRTPMFQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the past 1,4-CHDM has been made by a process in which dimethyl terephthalate is subjected to hydrogenation using a catalyst of Ru or Pd carried on alumina to give dimethyl cyclohexanedicarboxylate, and then a side chain of the resulting ester is subjected to a hydrogenation reaction in the presence of a Cu—Zn oxide catalyst, to manufacture 1,4-CHDM, as mentioned, for example, in JP-W-8-510686. In addition, in JP-A-6-228028 is described a process for the manufacture of 1,4-CHDM where dialkyl terephthalate is subjected to hydrogenation to give dimethyl 1,4-cyclohexanedicarboxylate, and then the side chain of the product is hydrogenated using a catalyst containing Ru and Sn to manufacture 1,4-CHDM.
[Compound]
Name
1,4-CHDM
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0 (± 1) mol
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reactant
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of methyl cyclohexanecarboxylic acid (2.0 g, 14.06 mmol) in THF (5 mL) was added dropwise to a solution of lithium diisopropylamine (2.28 g, 21.1 mmol) in THF (20 mL) at −78° C. After stirring for 1 h at the same temperature, a solution of methylchloroformate (2.0 g, 21.1 mmol) in THF (5 mL) was added slowly and the mixture was allowed to warm to room temperature. After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (20 mL). THF was removed in vacuo and the aqueous residue was extracted with EtOAc (50 mL×3). The combined organic layers were dried (MgSO4). After removal of the solvent under reduced pressure, purification by flash column chromatography using an eluting system of hexane/EtOAc (80:20) yielded the title compound (2.8 g, 99%). MH+201.
Quantity
2 g
Type
reactant
Reaction Step One
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2.28 g
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reactant
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Quantity
5 mL
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solvent
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Quantity
20 mL
Type
solvent
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Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
99%

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